molecular formula C19H34O3 B14504439 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester CAS No. 63074-84-0

2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester

Cat. No.: B14504439
CAS No.: 63074-84-0
M. Wt: 310.5 g/mol
InChI Key: FZGZYBBRGRYIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester is a chemical compound with the molecular formula C19H34O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as an insect growth regulator and has significant importance in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester involves the esterification of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl- with propyl alcohol. One common method involves using N,N-dimethylformamide diisopropyl acetal as the esterification reagent. The reaction is typically carried out at a temperature range of 80 to 100°C for 2 to 5 hours. The reaction is monitored until the acid content in the raw material is less than 1%, after which the reaction is stopped, and the product is subjected to aftertreatment to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester involves its interaction with specific molecular targets and pathways. As an insect growth regulator, it mimics juvenile hormones in insects, disrupting their normal development and preventing maturation. This leads to the inhibition of reproduction and population control of target insect species .

Comparison with Similar Compounds

Similar Compounds

    Methoprene: Another insect growth regulator with a similar structure and function.

    Hydroprene: Used for controlling insect populations, particularly in stored products.

    Pyriproxyfen: An insect growth regulator that affects the development of various insect species.

Uniqueness

2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester is unique due to its specific ester structure, which provides distinct physical and chemical properties. Its effectiveness as an insect growth regulator and its relatively low toxicity to non-target organisms make it a valuable compound in pest control .

Properties

CAS No.

63074-84-0

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

propyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate

InChI

InChI=1S/C19H34O3/c1-7-14-22-18(20)15-17(3)11-8-10-16(2)12-9-13-19(4,5)21-6/h8,11,15-16H,7,9-10,12-14H2,1-6H3

InChI Key

FZGZYBBRGRYIRT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.